1,3-Benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)-
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Overview
Description
1,3-Benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)-: is a heterocyclic compound that features a benzoxazole core with a thiol group at the 2-position and a 5-methyl-1,3,4-oxadiazol-2-yl substituent at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-benzoxazole-2-thiol derivatives typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often employ high-yielding and scalable processes. For instance, the use of magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been reported to achieve yields of 79-89% under reflux conditions in water .
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Reduced Oxadiazoles: Resulting from the reduction of the oxadiazole ring.
Substituted Benzoxazoles: Products of electrophilic and nucleophilic substitution reactions
Scientific Research Applications
Chemistry: 1,3-Benzoxazole-2-thiol derivatives are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: These compounds exhibit significant biological activities, such as antimicrobial, antifungal, and anticancer properties. They are studied for their potential use in developing new therapeutic agents .
Medicine: Due to their biological activities, these compounds are explored for their potential in treating infections and cancers. They are also investigated for their anti-inflammatory and antioxidant properties .
Industry: In the industrial sector, benzoxazole derivatives are used in the production of dyes, optical brighteners, and polymers .
Mechanism of Action
The mechanism of action of 1,3-benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Antifungal Activity: It interferes with fungal cell membrane integrity and function.
Anticancer Activity: The compound induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Comparison with Similar Compounds
Benzothiazole Derivatives: Similar in structure but contain a sulfur atom in place of the oxygen atom in the benzoxazole ring.
Benzimidazole Derivatives: Contain a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Oxadiazole Derivatives: Share the oxadiazole ring but differ in the substitution pattern.
Uniqueness: 1,3-Benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)- is unique due to its combination of the benzoxazole and oxadiazole rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
5-(5-methyl-1,3,4-oxadiazol-2-yl)-3H-1,3-benzoxazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c1-5-12-13-9(14-5)6-2-3-8-7(4-6)11-10(16)15-8/h2-4H,1H3,(H,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUADQOGXQJWBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=C(C=C2)OC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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